NET vs. SERT Transporter Selectivity: Nortriptyline vs. Amitriptyline
Nortriptyline demonstrates pronounced selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT), whereas its parent compound amitriptyline exhibits roughly balanced dual inhibition. According to the PDSP Ki Database compilation, nortriptyline shows a NET Ki range of 1.8–21 nM and SERT Ki range of 15–280 nM, yielding an approximate NA/5-HT selectivity ratio of ~1:8 to 1:15 [1]. In contrast, amitriptyline displays NET Ki of 19–102 nM and SERT Ki of 2.8–36 nM, resulting in a balanced NA/5-HT ratio of ~1:1.5 [2]. This differential transporter selectivity profile has direct implications for neurochemical outcomes and side effect liability.
| Evidence Dimension | Norepinephrine Transporter (NET) / Serotonin Transporter (SERT) Affinity Ratio |
|---|---|
| Target Compound Data | NET Ki: 1.8–21 nM; SERT Ki: 15–280 nM; NA/5-HT Ratio: ~1:8 to 1:15 |
| Comparator Or Baseline | Amitriptyline: NET Ki: 19–102 nM; SERT Ki: 2.8–36 nM; NA/5-HT Ratio: ~1:1.5 |
| Quantified Difference | Nortriptyline exhibits approximately 5- to 10-fold greater NET:SERT selectivity compared to amitriptyline's near-balanced ratio |
| Conditions | Human cloned receptor (HCR) binding assays; data compiled from PDSP Ki Database, accessed June 2006 |
Why This Matters
This pronounced NET selectivity distinguishes nortriptyline for applications where noradrenergic modulation is prioritized over serotonergic effects, and explains its distinct side effect profile relative to more serotonergic TCAs like amitriptyline or clomipramine.
- [1] PDSP Ki Database, as compiled in Gillman PK. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. Br J Pharmacol. 2007;151(6):737-748. Table 4: Inhibitory Effects of Various Antidepressant Drugs. View Source
- [2] PDSP Ki Database. University of North Carolina at Chapel Hill. Nortriptyline Ki values for human NET and SERT. View Source
